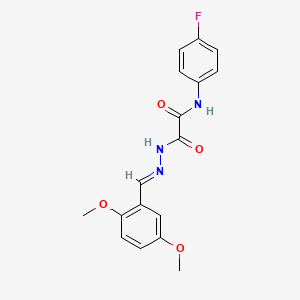![molecular formula C15H14IN3O B11567051 2-[(4-Iodophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11567051.png)
2-[(4-Iodophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is a chemical compound with the molecular formula C15H14IN3O. It is primarily used in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an iodophenyl group and a phenylmethylidene group, making it a valuable tool for various experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 4-iodoaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or hydrazides.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Iodophenyl)amino]acetohydrazide
- N’-[(E)-(2-Hydroxyphenyl)methylene]-2-[(4-iodophenyl)amino]acetohydrazide
Uniqueness
2-[(4-Iodophenyl)amino]-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific structure, which includes both an iodophenyl group and a phenylmethylidene group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool for various research applications.
Propriétés
Formule moléculaire |
C15H14IN3O |
|---|---|
Poids moléculaire |
379.20 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-2-(4-iodoanilino)acetamide |
InChI |
InChI=1S/C15H14IN3O/c16-13-6-8-14(9-7-13)17-11-15(20)19-18-10-12-4-2-1-3-5-12/h1-10,17H,11H2,(H,19,20)/b18-10+ |
Clé InChI |
PRHBZSGSLLYWRI-VCHYOVAHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11566972.png)
![[3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B11566978.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B11566979.png)
![N'~1~,N'~8~-bis[(2E,3E)-4-phenylbut-3-en-2-ylidene]octanedihydrazide](/img/structure/B11566983.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566984.png)
![5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11566985.png)
![Ethyl 4-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11567011.png)
![7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11567013.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B11567029.png)
![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11567034.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11567036.png)
